(R)-2-Phenylbutan-1-ol
Description
(R)-2-Phenylbutan-1-ol is a chiral secondary alcohol characterized by a phenyl group attached to the second carbon of a four-carbon chain and a hydroxyl group at the terminal position. Its stereochemistry (R-configuration) significantly influences its physical, chemical, and biological properties. This compound is primarily synthesized via asymmetric catalysis or enzymatic resolution, achieving high enantiomeric excess (ee) in optimized conditions . Applications span pharmaceuticals (as intermediates for chiral drugs), fragrances, and specialty chemicals due to its stereoselective interactions.
Properties
CAS No. |
16460-75-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
InChI Key |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
SMILES |
CCC(CO)C1=CC=CC=C1 |
Isomeric SMILES |
CC[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-2-Phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-phenylbutan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(R)-2-Phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2-phenylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2R)-2-phenylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2R)-2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: (2R)-2-phenylbutan-1-one.
Reduction: (2R)-2-phenylbutane.
Substitution: (2R)-2-phenylbutyl chloride.
Scientific Research Applications
(R)-2-Phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: this compound is used in the production of fragrances and flavors, leveraging its pleasant aroma.
Mechanism of Action
The mechanism by which (R)-2-Phenylbutan-1-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- Stereochemical Impact : The (R)-enantiomer of 2-phenylbutan-1-ol exhibits higher catalytic efficiency in asymmetric hydrogenation compared to its (S)-counterpart .
- Regulatory Constraints : 4-Phenyl-3-buten-2-ol’s use is restricted in cosmetics due to safety concerns, unlike this compound, which faces fewer regulatory hurdles .
- Synthetic Flexibility: Amino derivatives like (S)-2-Amino-4-phenylbutan-1-ol demonstrate versatility in drug discovery but require stringent purification to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
